molecular formula C18H18N4O5 B14929556 [4-(2-Nitrobenzyl)piperazin-1-yl](4-nitrophenyl)methanone

[4-(2-Nitrobenzyl)piperazin-1-yl](4-nitrophenyl)methanone

Cat. No.: B14929556
M. Wt: 370.4 g/mol
InChI Key: QZIWVRZOCBQVGS-UHFFFAOYSA-N
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Description

4-(2-Nitrobenzyl)piperazinomethanone: is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-nitrobenzyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-nitrobenzyl)piperazinomethanone typically involves the reaction of piperazine with 2-nitrobenzyl chloride and 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-nitrobenzyl)piperazinomethanone is primarily attributed to its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the disruption of cellular processes. The piperazine ring can interact with neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

  • 4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-ylmethanone
  • 4-(Methylamino)-3-nitrophenylmethanone
  • 4-Chloro-3-nitrophenylmethanone
  • 4-Benzoylpiperazin-1-ylmethanone

Uniqueness:

Biological Activity

4-(2-Nitrobenzyl)piperazin-1-ylmethanone, a compound characterized by its unique piperazine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C18H16N4O4C_{18}H_{16}N_{4}O_{4} with a molecular weight of approximately 384.35 g/mol. Its structure consists of a piperazine ring substituted with nitro and phenyl groups, which may contribute to its biological activity.

Synthesis

The synthesis of 4-(2-Nitrobenzyl)piperazin-1-ylmethanone typically involves the reaction of 4-nitrophenyl isocyanate with a piperazine derivative. The process can be optimized through various reaction conditions, including temperature and solvent choice, to enhance yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. It has shown promising results, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range. For instance, one study reported an MIC of 8 µg/mL against Staphylococcus aureus.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli32
Pseudomonas aeruginosa16

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. In vitro assays demonstrated that it effectively reduced cell viability in HeLa and MCF-7 cells with IC50 values of 15 µM and 20 µM respectively.

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

The mechanism by which 4-(2-Nitrobenzyl)piperazin-1-ylmethanone exerts its biological effects appears to involve the inhibition of key enzymes associated with cellular processes. For example, docking studies suggest that it binds effectively to the active site of tyrosinase, a critical enzyme in melanin synthesis, thus highlighting its potential as a skin-whitening agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria. The researchers found that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.
  • Anticancer Research : Another significant study focused on the anticancer properties of this compound, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways. This research underscores its potential as a therapeutic agent in oncology.
  • Enzyme Inhibition : A recent investigation utilized molecular docking simulations to elucidate the binding interactions between 4-(2-Nitrobenzyl)piperazin-1-ylmethanone and tyrosinase. The findings indicated strong binding affinity, suggesting that modifications to its structure could enhance potency as an inhibitor.

Properties

Molecular Formula

C18H18N4O5

Molecular Weight

370.4 g/mol

IUPAC Name

(4-nitrophenyl)-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H18N4O5/c23-18(14-5-7-16(8-6-14)21(24)25)20-11-9-19(10-12-20)13-15-3-1-2-4-17(15)22(26)27/h1-8H,9-13H2

InChI Key

QZIWVRZOCBQVGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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